molecular formula C16H14N2O5 B5693747 methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate

methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate

Cat. No. B5693747
M. Wt: 314.29 g/mol
InChI Key: LVSPBKJRHHVJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate, also known as NIPAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIPAB is primarily used as a reagent in the synthesis of other compounds, and its unique chemical structure makes it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate involves the reaction of its acyl group with the amino groups of proteins and peptides. This reaction results in the formation of stable amide bonds that modify the structure and function of the protein or peptide. The specificity of this compound for amino groups makes it a valuable tool in selectively modifying proteins and peptides.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of modified proteins and peptides. This makes it an ideal tool for studying the structure and function of proteins and peptides without altering their natural properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate in lab experiments is its specificity for amino groups, which allows for selective modification of proteins and peptides. Additionally, the stability of the amide bonds formed by this compound ensures that the modifications are long-lasting. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for the use of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate in scientific research. One potential application is the use of this compound in the development of novel therapeutics. This compound could be used to selectively modify proteins and peptides involved in disease pathways, leading to the development of more effective treatments. Additionally, the use of this compound in mass spectrometry-based proteomics could lead to the discovery of new biomarkers for disease diagnosis and monitoring. Further research is needed to fully explore the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool in scientific research due to its specificity for amino groups and ability to selectively modify proteins and peptides. Its unique chemical structure has led to numerous applications in various fields, including drug discovery and development and mass spectrometry-based proteomics. Further research is needed to fully explore the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate involves the reaction of 4-nitrobenzoyl chloride with methyl anthranilate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. This method of synthesis has been well-established and has been used in numerous studies.

Scientific Research Applications

Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate has been used in various scientific research applications due to its ability to selectively modify proteins and peptides. It has been used as a labeling reagent in mass spectrometry-based proteomics to identify and quantify proteins. This compound has also been used in the synthesis of novel compounds for drug discovery and development.

properties

IUPAC Name

methyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSPBKJRHHVJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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